
Boc-Trp(Boc)-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Trp(Boc)-Pro-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of tryptophan and proline, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp(Boc)-Pro-OH typically involves the protection of the amino groups of tryptophan and proline with Boc groups. The process begins with the reaction of tryptophan and proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino groups and to minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Trp(Boc)-Pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The protected amino acids can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: DIC and HOBt are frequently used in peptide coupling reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Boc-Trp(Boc)-Pro-OH is widely used in peptide synthesis as a building block. Its protected amino groups allow for selective reactions, making it valuable in the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino acids can be incorporated into peptides that mimic natural substrates or inhibitors .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The protected amino acids help in the synthesis of peptides with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its use in automated peptide synthesizers enhances the efficiency and yield of peptide production .
Mecanismo De Acción
The mechanism of action of Boc-Trp(Boc)-Pro-OH involves the protection of amino groups by Boc groups. This protection prevents unwanted side reactions during peptide synthesis. The Boc groups can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Molecular Targets and Pathways: The molecular targets of this compound are the amino groups of tryptophan and proline. The Boc groups protect these amino groups, allowing for selective reactions during peptide synthesis .
Comparación Con Compuestos Similares
Boc-Trp-OH: A similar compound where only the tryptophan amino group is protected by a Boc group.
Fmoc-Trp(Boc)-OH: A compound where the tryptophan amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the proline amino group is protected by a Boc group.
Uniqueness: Boc-Trp(Boc)-Pro-OH is unique in that both the tryptophan and proline amino groups are protected by Boc groups. This dual protection allows for greater control and selectivity in peptide synthesis compared to compounds with single protection .
Propiedades
Fórmula molecular |
C26H35N3O7 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32) |
Clave InChI |
UWHWIAXIOUBLSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


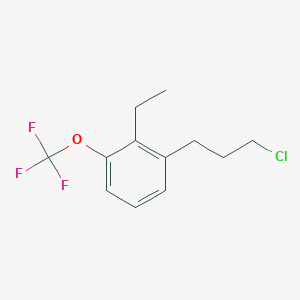

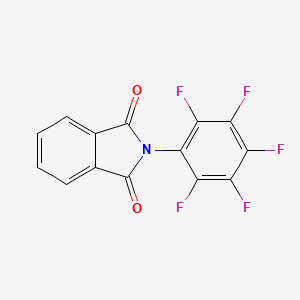

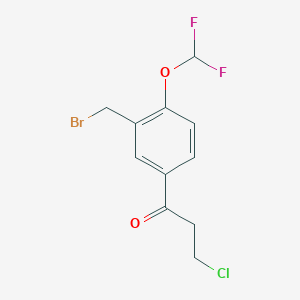


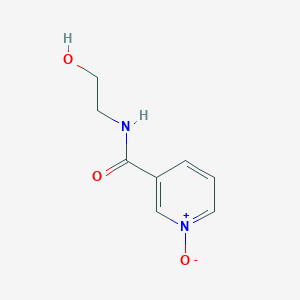
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)



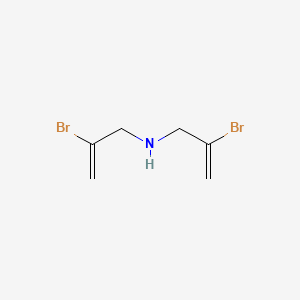
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)
